molecular formula C16H15N7S2 B12703435 Carbonothioic dihydrazide, N''-(((4-cyanophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-16-9

Carbonothioic dihydrazide, N''-(((4-cyanophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12703435
CAS No.: 127142-16-9
M. Wt: 369.5 g/mol
InChI Key: DBDORRYSMNZHCF-RGVLZGJSSA-N
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Description

Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups, including a cyanophenyl group, a thioxomethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the cyanophenylamine and pyridinylaldehyde derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include thiosemicarbazide, hydrazine, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl and pyridinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce new functional groups to the cyanophenyl or pyridinyl moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in materials science, particularly in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyanophenyl and pyridinyl moieties can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazides: Compounds with similar thioxomethyl and hydrazide groups.

    Pyridinyl derivatives: Compounds containing the pyridinyl moiety.

    Cyanophenyl derivatives: Compounds featuring the cyanophenyl group.

Uniqueness

Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of functional groups, which can impart distinct chemical and biological properties

Properties

CAS No.

127142-16-9

Molecular Formula

C16H15N7S2

Molecular Weight

369.5 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C16H15N7S2/c1-11(14-4-2-3-9-18-14)20-22-16(25)23-21-15(24)19-13-7-5-12(10-17)6-8-13/h2-9H,1H3,(H2,19,21,24)(H2,22,23,25)/b20-11+

InChI Key

DBDORRYSMNZHCF-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)C#N)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)C#N)C2=CC=CC=N2

Origin of Product

United States

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